Bicyclo[2.1.0]pent-1(4)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[210]pent-1(4)-ene is a unique organic compound characterized by its bicyclic structure, which consists of a five-membered ring fused with a three-membered ring This compound is known for its high strain energy due to the angular strain in its small rings The molecular formula of Bicyclo[21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pent-1(4)-ene typically involves the cyclization of suitable precursors. One common method is the photochemical or thermal ring closure of cyclopentadiene derivatives. For example, the photochemical reaction of cyclopentadiene can yield this compound under specific conditions .
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The choice of method depends on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.0]pent-1(4)-ene undergoes various chemical reactions, including:
Isomerization: It can isomerize to cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Isomerization: Typically requires heat and can be facilitated by catalysts.
Cycloaddition: Often involves dienophiles like fumaronitrile and can be carried out under controlled temperature and pressure conditions.
Major Products
Cyclopentene: Formed through isomerization.
1,4-Pentadiene: Another isomerization product.
Cycloaddition Products: Various adducts depending on the dienophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.0]pent-1(4)-ene has several applications in scientific research:
Chemistry: Studied for its unique reactivity and as a model compound for understanding strained ring systems.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of Bicyclo[2.1.0]pent-1(4)-ene in chemical reactions often involves the relief of ring strain. For example, in isomerization reactions, the compound undergoes a transition state where the strain is partially relieved, leading to the formation of more stable products like cyclopentene . In cycloaddition reactions, the strained ring system facilitates the formation of new bonds with dienophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with a different ring structure.
Cyclopropane Derivatives: Compounds with three-membered rings that also exhibit significant strain.
Uniqueness
Bicyclo[21Its ability to undergo various isomerization and cycloaddition reactions sets it apart from other strained bicyclic compounds .
Eigenschaften
CAS-Nummer |
66235-52-7 |
---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
bicyclo[2.1.0]pent-1(4)-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-3H2 |
InChI-Schlüssel |
CKOWDYTWJVQGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.